Olivetoric acid

Description

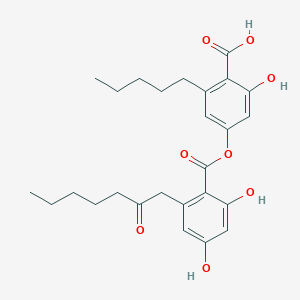

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H32O8 |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

4-[2,4-dihydroxy-6-(2-oxoheptyl)benzoyl]oxy-2-hydroxy-6-pentylbenzoic acid |

InChI |

InChI=1S/C26H32O8/c1-3-5-7-9-16-13-20(15-22(30)23(16)25(31)32)34-26(33)24-17(12-19(28)14-21(24)29)11-18(27)10-8-6-4-2/h12-15,28-30H,3-11H2,1-2H3,(H,31,32) |

InChI Key |

VZPLPGICHZXOCQ-UHFFFAOYSA-N |

SMILES |

CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)O)CC(=O)CCCCC)O)C(=O)O |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)O)CC(=O)CCCCC)O)C(=O)O |

Synonyms |

olivetoric acid |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Distribution of Olivetoric Acid

Identification and Abundance in Specific Lichen Species

The detection of olivetoric acid is primarily accomplished through chemical spot tests, where a C+ (sodium hypochlorite) test on the lichen's medulla results in a distinct red or rose-red color, and through more precise analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). units.itresearchgate.netfungi.org.uk

This compound and its derivatives are found in the northern reindeer lichen, Cladonia stellaris. wikipedia.orgresearchgate.net While the quantification of this compound itself is not always specified, related compounds have been identified and, in some cases, quantified. In studies of C. stellaris, this compound methyl ester was identified, and various other this compound-type compounds were tentatively noted. wikipedia.orgresearchgate.net These compounds are often accompanied by high concentrations of usnic acid (0.48–3.08% of dry weight) and perlatolic acid (0.08–0.54% of dry weight). researchgate.netcambridge.org In a related species, Cladonia portentosa, olivetolic acid was isolated at a yield of 4.2 mg from a 300 mg hexane (B92381) extract. mdpi.com

Cladonia stellaris contains a complex mixture of secondary metabolites. The table below details some of the key compounds identified alongside this compound derivatives.

Table 1: Compounds Identified in Cladonia stellaris

| Compound | Type | Notes |

|---|---|---|

| This compound derivatives | Depside | Includes this compound methyl ester and other related forms. wikipedia.orgresearchgate.net |

| Usnic acid | Dibenzofuran | Occurs in high concentrations, ranging from 0.48% to 3.08% of dry weight. researchgate.netcambridge.org |

The lichen Pseudevernia furfuracea is a classic example of chemical variation, presenting as two distinct chemotypes that are morphologically identical. wikipedia.orgresearchgate.net

Pseudevernia furfuracea var. furfuracea : This chemotype is characterized by the presence of physodic acid in the medulla and lacks this compound. nih.govbritishlichensociety.org.uk

Pseudevernia furfuracea var. ceratea : This chemotype is defined by the production of this compound, which results in a C+ red reaction in the medulla. wikipedia.orgnih.govunits.it

Both chemotypes also produce atranorin (B1665829) and chloroatranorin (B108386) in the cortex. nih.govunits.it The distribution of these chemotypes shows geographical patterns, with var. ceratea being the more common of the two in the British Isles, particularly in the north. britishlichensociety.org.uk

Table 2: Chemotypes of Pseudevernia furfuracea

| Chemotype | Major Medullary Substance | Other Compounds | Spot Test (Medulla) |

|---|---|---|---|

| var. furfuracea | Physodic acid | Atranorin, Chloroatranorin | C-, KC- or KC+ rose-red |

This compound serves as a chemotaxonomic marker in several other lichen genera:

Tuckermannopsis : Tuckermannopsis ciliaris is known to contain this compound. wikipedia.orgresearchgate.net

Cetrelia : This genus includes several species where this compound is a key identifier. Cetrelia olivetorum is named for its production of this compound, which gives its medulla a strong C+ red reaction. units.itresearchgate.net Other species in the genus containing this acid include Cetrelia pseudolivetorum. researchgate.netwikipedia.org The presence of this compound defines a specific chemotype within the genus. wikipedia.org

Xanthoparmelia : Within this large genus, this compound is found in a number of species, particularly from Southern Africa, such as Xanthoparmelia caliginosa and X. wesselsii. cambridge.orgbgbm.org Phylogenetic studies show that South African specimens containing this compound form a distinct clade. plos.org

Ochrolechia : this compound is found in several species of this crustose lichen genus, including Ochrolechia laevigata, O. subpallescens, and O. incarnata. researchgate.netmapress.com Its presence is often used to distinguish these species from others that are morphologically similar. mapress.comresearchgate.net

Co-occurrence Patterns with Structurally Related Lichen Acids

This compound rarely occurs in isolation. It is typically found as part of a "chemosyndrome," a suite of biosynthetically related compounds.

In Cetrelia olivetorum , this compound is the major substance, but it is accompanied by smaller amounts of anziaic acid and 4-O-demethylmicrophyllinic acid. units.itresearchgate.net

In Pseudevernia furfuracea var. ceratea , this compound is found alongside the cortical substances atranorin and chloroatranorin. nih.govunits.it

In Cladonia stellaris , derivatives of this compound co-occur with usnic acid and perlatolic acid. wikipedia.orgresearchgate.net

A newly described species, Hypogymnia capitata , is unique within its genus for containing this compound as a major substance, where it co-occurs with atranorin and sometimes with accessory physodalic and protocetraric acids. mycosphere.org

In some lichens, atranorin accompanies this compound, such as in Evernia furfuracea (an older name for Pseudevernia furfuracea). ias.ac.in

Biogeographical Variation and Ecological Correlates of Chemotypes

The geographical distribution of this compound-containing chemotypes can vary, suggesting adaptation to different environmental conditions.

A study of 728 specimens of Pseudevernia furfuracea in Norway revealed that 48.8% contained this compound (var. ceratea). researchgate.net The proportion of this chemotype was found to increase along a gradient from the southeast to the northwest of the country, although no direct correlation was found with altitude, temperature, or precipitation. researchgate.net Other observations suggest that the this compound chemotype (var. ceratea) is more frequent in dry, continental areas. units.it

In the genus Xanthoparmelia, phylogenetic analysis has shown that species from South Africa containing this compound form a monophyletic clade, distinct from other chemical groups within the genus, indicating a unique evolutionary history tied to geography. plos.org

The conservation status of lichens containing this compound, such as Cetrelia olivetorum, has been assessed in several European countries. It is listed as Endangered in Belarus and Finland, and Critically Endangered in Sweden, reflecting its association with specific, often threatened, habitats like old-growth forests. researchgate.netwikipedia.org

Isolation and Purification Methodologies for Olivetoric Acid

Extraction Techniques from Biological Matrices

The initial step in obtaining olivetoric acid involves its extraction from the lichen source, most commonly species such as Pseudevernia furfuracea and Cladonia stellaris. nih.govcambridge.org The efficiency of this process is highly dependent on the choice of solvent and the physical pre-treatment of the lichen material. nih.gov

The selection of an appropriate solvent system is critical for maximizing the yield of this compound. Studies have systematically evaluated various organic solvents of differing polarities, both in direct and sequential extractions, to determine the optimal conditions.

Research on the lichen Pseudevernia furfuracea has shown that solvent choice significantly impacts the concentration of this compound in the resulting extract. nih.govnih.gov A comparative analysis of solvents including hexane (B92381), ethyl acetate (B1210297), acetone, methanol (B129727), 70% methanol, and water revealed that a 70% methanol solution yielded the highest concentration of this compound, measured at 11.46 mg per gram of dry weight (DW). nih.govfrontiersin.orgresearchgate.net This highlights the efficacy of moderately polar solvents in solubilizing and extracting this particular phenolic compound.

Other established methods include Soxhlet extraction, a technique that uses continuous solvent cycling to achieve a thorough extraction. In one such procedure, P. furfuracea was extracted with ethanol (B145695) using a Soxhlet apparatus over five days at 80°C, which yielded a crude extract containing this compound. tandfonline.com Acetone has also been widely utilized as an effective extraction solvent for this compound and related compounds from lichens like Cladonia stellaris. cambridge.orgresearchgate.net

The following table summarizes the findings from various solvent-based extraction studies for this compound.

| Biological Source | Extraction Method | Solvent System | Resulting this compound Yield/Concentration | Reference |

| Pseudevernia furfuracea | Direct Extraction (Reflux) | 70% Methanol | 11.46 mg/g DW | nih.govresearchgate.net |

| Pseudevernia furfuracea | Soxhlet Extraction | Ethanol | 11.25% (w/w) of crude extract | tandfonline.com |

| Pseudevernia furfuracea | Maceration | Acetone | Not quantified, but successful extraction for subsequent isolation | researchgate.net |

| Cladonia stellaris | Repeated Maceration | Acetone | Not quantified, but successful extraction for subsequent identification | cambridge.org |

Pre-processing of the lichen thallus before solvent extraction is a crucial step that can significantly enhance the efficiency of metabolite recovery. nih.gov Mechanical disruption of the lichen's cellular structures exposes a greater surface area to the solvent, thereby improving the release of intracellular compounds like this compound.

Common pre-processing techniques include air-drying the lichen samples and subsequently powdering them. tandfonline.com For instance, samples of P. furfuracea have been powdered using liquid nitrogen before extraction, a method that ensures the material is brittle and easily ground to a fine consistency. tandfonline.com Another study involved drying lichen samples in an oven at 80°C for 24 hours prior to extraction. cambridge.org

The effectiveness of the grinding technique itself has been a subject of investigation. A study comparing different grinding methods for P. furfuracea utilized scanning electron microscopy (SEM) and HPLC analysis to assess the impact on extraction. nih.govnih.gov The results indicated that using a mixer grinder was particularly effective. nih.govresearchgate.net This method improved the separation of surface-localized metabolites and led to an enriched fraction, ultimately boosting the extraction efficiency of this compound. nih.govresearcher.life

Chromatographic Separation and Enrichment Strategies

Following crude extraction, chromatographic methods are indispensable for the separation, enrichment, and ultimate isolation of pure this compound from the mixture of extracted lichen metabolites.

Column chromatography (CC) is a fundamental and widely used technique for the large-scale separation of compounds from crude lichen extracts. nih.govmdpi.com Silica (B1680970) gel is the most commonly employed stationary phase for the purification of this compound due to its effectiveness in separating moderately polar phenolic compounds. nih.govtandfonline.com

In a typical procedure, the crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity. For the isolation of this compound from P. furfuracea, researchers have used silica gel (70–230 mesh) with a gradient solvent system starting with non-polar solvents and gradually increasing polarity. tandfonline.com One successful elution scheme involved a gradient of n-hexane–ethyl acetate followed by ethyl acetate–methanol, which effectively separated this compound from other constituents like physodic acid. tandfonline.com In another study, silica gel (100–200 mesh) was used with a hexane/ethyl acetate gradient to yield several fractions, one of which contained this compound. nih.gov

The table below details examples of column chromatography systems used for this compound isolation.

| Stationary Phase | Mesh Size | Elution Solvent System (Gradient) | Source Organism | Reference |

| Silica Gel | 70–230 mesh | n-hexane–ethyl acetate (90:10 to 0:100) followed by ethyl acetate–methanol (90:10 to 40:60) | Pseudevernia furfuracea | tandfonline.com |

| Silica Gel | 100–200# | hexane/ethyl acetate (95:5 to 70:30, v/v) | Pseudevernia furfuracea | nih.gov |

| Silica Gel | Not Specified | Solvents of increasing polarity (hexane, ethyl acetate, ethyl acetate:methanol mixtures) | Umbilicaria muhlenbergii (General Method) | mdpi.com |

Preparative thin-layer chromatography (pTLC) serves as a valuable method for purifying small quantities of compounds. rochester.edufrontiersin.org This technique operates on the same principles as analytical TLC but uses thicker silica gel plates to accommodate larger sample loads. rochester.edu

For the isolation of this compound, fractions obtained from column chromatography can be further purified using pTLC. nih.gov In one instance, a fraction from the column chromatography of a P. furfuracea extract was subjected to pTLC, which resulted in the isolation of this compound as a pale yellow amorphous powder. nih.gov The compound bands on the pTLC plate are typically visualized under UV light, scraped from the glass plate, and the compound is then eluted from the silica with a polar solvent. rochester.edu This method is particularly useful for final purification steps when high purity is required. frontiersin.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for the separation, quantification, and isolation of this compound. cambridge.orgnih.gov Reverse-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common configuration for analyzing lichen phenolics. nih.govnih.gov

HPLC has been used to quantify the amount of this compound in various extracts, confirming, for example, that a 70% methanol extract of P. furfuracea contained the highest concentration. nih.govresearchgate.net Furthermore, HPLC coupled with detectors like Diode Array (DAD) or Mass Spectrometry (MS) is used for the definitive identification of this compound and its derivatives in complex mixtures. cambridge.orgwikipedia.org

For analytical purposes, specific HPLC methods have been developed. One such method for analyzing P. furfuracea chemotypes used an Agilent Poroshell 120 EC-C18 column with a gradient elution. mdpi.com The mobile phase consisted of two solvents: Solvent A (water, 30% methanol, and 0.0658% trifluoroacetic acid) and Solvent B (100% methanol). mdpi.com This precise method allows for the clear separation and identification of this compound based on its retention time and UV-Vis spectrum. mdpi.com

The following table summarizes parameters from a detailed HPLC method used for the analysis of this compound.

| Parameter | Specification | Reference |

| System | Agilent 1260 Quaternary System | mdpi.com |

| Column | Agilent Poroshell 120 EC-C18 (2.7 µm, 3.0 × 50 mm) | mdpi.com |

| Mobile Phase A | Aqua Bidest, 30% Methanol, 0.0658% Trifluoroacetic acid | mdpi.com |

| Mobile Phase B | 100% Methanol | mdpi.com |

| Flow Rate | 1.4 mL/min | mdpi.com |

| Temperature | 30 °C | mdpi.com |

| Detection | Diode Array Detector (DAD) at 210, 254, 280, and 310 nm | mdpi.com |

Historical Development of Total Synthesis Approaches

The first total synthesis of this compound was achieved in 1978 by Jack Elix and Brian Ferguson. wikipedia.org A primary challenge in this endeavor was the management of the reactive benzyl (B1604629) ketone substituent located near the depside ester linkage. wikipedia.org Their strategy centered on the direct condensation of carefully protected aromatic precursors. Key to their success was the implementation of protecting groups. Phenol and carboxyl groups were protected via O-benzylation, while the benzyl ketone was converted to a 1,3-dithiane. wikipedia.org This approach laid the groundwork for future synthetic efforts.

Synthesis of this compound Analogues and Derivatization for Structure-Activity Studies

To explore the relationship between the chemical structure of this compound and its biological activity, various analogues and derivatives have been synthesized. nih.govfigshare.com These modifications can involve altering the length of the alkyl side chains, changing the substitution pattern on the aromatic rings, or modifying the functional groups. nih.gov For instance, naturally occurring derivatives such as 4-O-methylthis compound and this compound methyl ester have been identified in lichens. wikipedia.orgresearchgate.net The synthesis of these and other novel analogues allows for a systematic investigation of how specific structural features contribute to the compound's biological profile, a process known as structure-activity relationship (SAR) studies. nih.govfigshare.com These studies are instrumental in identifying the pharmacophore—the essential molecular features responsible for the compound's activity—and in designing new molecules with potentially enhanced or more specific effects. ijpsonline.comnih.gov

Occurrence in Nature

Olivetoric acid is a secondary metabolite found in several lichen species. It is notably present in Cladonia stellaris, commonly known as the northern reindeer lichen. wikipedia.org It is also a key chemical constituent in certain chemical races of Pseudevernia furfuracea. researchgate.netmdpi.com Other lichens where this compound has been identified include species of Ochrolechia. mdpi.com The presence or absence of this compound and related compounds is often used as a chemotaxonomic marker to differentiate between lichen species and even different chemical races within the same species. mdpi.com

Biosynthesis of Olivetoric Acid: Enzymology and Genetic Regulation

Polyketide Synthase (PKS) Mediated Assembly

The backbone of olivetoric acid is assembled by a type I non-reducing polyketide synthase (NR-PKS), a large, multi-domain enzyme that iteratively condenses small carboxylic acid units to form a polyketide chain. mdpi.com

The primary enzymes responsible for the biosynthesis of depsides like this compound are NR-PKSs. mdpi.com Through comparative genomics and metatranscriptomics of the lichen Pseudevernia furfuracea, which exists in two chemotypes producing either this compound (a depside) or physodic acid (a depsidone), a specific biosynthetic gene cluster, PF33-1_006185 , has been identified as the most probable candidate for this compound biosynthesis. mdpi.comnih.gov This gene cluster is present in both chemotypes, suggesting that the production of either the depside or the depsidone (B1213741) is determined by downstream modifications and gene regulation rather than the presence or absence of the core PKS gene. nih.gov The NR-PKS within this cluster is responsible for synthesizing the two aromatic rings of this compound and joining them via an ester linkage. nih.gov

Fungal type I PKSs are iterative and consist of several domains with defined functions. mdpi.com The non-reduced nature of the this compound backbone is a key indicator that an NR-PKS is involved in its synthesis. mdpi.com

| Gene Cluster ID | Organism | Proposed Product | Key Enzyme Type |

|---|---|---|---|

| PF33-1_006185 | Pseudevernia furfuracea | This compound | Non-Reducing Polyketide Synthase (NR-PKS) |

While a definitive, experimentally verified domain-by-domain analysis of the this compound PKS is still emerging, the architecture of NR-PKSs involved in depside synthesis is well-understood. These enzymes are large, multifunctional proteins containing a series of catalytic domains, each responsible for a specific step in the polyketide assembly. A crucial feature of NR-PKSs involved in the synthesis of depsides like this compound is the presence of two acyl carrier protein (ACP) domains. mdpi.com This dual ACP architecture is believed to be essential for the synthesis of the two separate aromatic rings that are ultimately joined to form the depside structure.

The typical domain organization of a depside-forming NR-PKS includes:

Keto-synthase (KS): Catalyzes the condensation of acyl units.

Acyltransferase (AT): Selects and loads the starter and extender units (malonyl-CoA) onto the ACP domains.

Product Template (PT): Influences the cyclization and aromatization of the polyketide chain.

Acyl Carrier Protein (ACP): Two ACP domains are present, which carry the growing polyketide chains.

Thioesterase (TE): Involved in the release of the final polyketide product from the enzyme.

| Domain | Function |

|---|---|

| Keto-synthase (KS) | Carbon-carbon bond formation (Claisen condensation). |

| Acyltransferase (AT) | Selection and loading of starter and extender units. |

| Product Template (PT) | Controls cyclization and aromatization of the polyketide chain. |

| Acyl Carrier Protein (ACP) x2 | Covalently tethers the growing polyketide chains. |

| Thioesterase (TE) | Catalyzes the release of the final depside product. |

The biosynthesis of many polyketides is initiated by a specific "starter" molecule, which is a short-chain fatty acid. In the case of this compound, this starter unit is hexanoyl-CoA. While PKSs are responsible for the subsequent chain elongation, they often rely on a separate enzymatic system, the fatty acid synthases (FASs), to provide this initial building block. mdpi.com

In non-lichenized fungi, specialized FASs are known to supply these acyl chain starters to PKSs. mdpi.com The study of the P. furfuracea genome suggests a similar mechanism for this compound biosynthesis, where specific FASs are likely responsible for generating the hexanoyl-CoA required by the this compound NR-PKS. mdpi.comnih.gov This interplay between FAS and PKS pathways highlights the metabolic integration required for the production of complex natural products.

Post-PKS Modification Enzymes

Following the assembly of the polyketide backbone by the NR-PKS, a series of post-PKS modifications occur, which are crucial for the final structure and biological activity of this compound and its derivatives. These modifications are carried out by tailoring enzymes, often encoded by genes located within the same biosynthetic gene cluster as the PKS.

Cytochrome P450 monooxygenases (CYPs or P450s) are a large and diverse family of enzymes that play a critical role in the modification of secondary metabolites. nih.gov In the context of this compound biosynthesis, a cytochrome P450 enzyme is essential for the conversion of the depside this compound into the corresponding depsidone, physodic acid. mdpi.com This transformation involves the formation of an ether bond between the two aromatic rings of this compound. mdpi.com

While the primary role of the P450 in the P. furfuracea system appears to be this depside-to-depsidone conversion, P450 enzymes are well-known for their ability to catalyze a wide range of reactions, including hydroxylations, epoxidations, and rearrangements. nih.gov This catalytic versatility makes them key players in the diversification of natural products, and it is plausible that other P450s could be involved in generating further structural variations of this compound in different lichen species.

Methylation is a common modification in the biosynthesis of natural products, often altering their biological activity and physicochemical properties. The existence of derivatives such as 4-O-methylthis compound strongly implies the involvement of O-methyltransferases (OMTs) in the this compound pathway.

O-methyltransferases catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the substrate molecule. nih.govbnl.gov While the specific O-methyltransferase responsible for the 4'-O-methylation of this compound has not yet been isolated and characterized, its activity is a clear example of how post-PKS tailoring enzymes contribute to the chemical diversity of lichen secondary metabolites. The gene encoding this OMT is likely located within or near the this compound biosynthetic gene cluster.

Biosynthetic Gene Clusters (BGCs) Identification and Analysis

The biosynthesis of this compound, a depside found in lichens, is orchestrated by a dedicated biosynthetic gene cluster (BGC). Research centered on the lichen Pseudevernia furfuracea, which presents in two distinct chemotypes—one producing the depside this compound and the other the corresponding depsidone, physodic acid—has been instrumental in identifying the genetic machinery responsible.

Through a combination of comparative genomics and metatranscriptomics, a specific BGC, designated PF33-1_006185, has been identified as the most probable candidate for the synthesis of both olivetoric and physodic acids. mdpi.com This BGC is notably present in both chemotypes, suggesting that the chemical divergence between them arises from regulatory differences rather than the presence or absence of the core synthetic genes. mdpi.comnih.gov

The key criteria for identifying this BGC included its presence in both the olivetoric and physodic acid-producing strains, and the inclusion of genes encoding the primary enzymes essential for depside and depsidone formation. mdpi.com The core of this BGC is a non-reducing polyketide synthase (NR-PKS) gene. This PKS is crucial as it is responsible for constructing the two phenolic rings from smaller precursor units and then linking them via an ester bond to form the depside structure of this compound. mdpi.com A critical feature of this specific NR-PKS is the presence of two acyl carrier protein (ACP) domains, a characteristic that has been associated with depside production in fungi. mdpi.com

Adjacent to the NR-PKS gene within the cluster is a gene encoding a cytochrome P450 (CytP450) enzyme. mdpi.com While the NR-PKS is sufficient for the synthesis of the depside this compound, the CytP450 is hypothesized to be the enzyme that catalyzes the subsequent oxidative cyclization (forming an ether bond) that converts this compound into the depsidone physodic acid in the other chemotype. mdpi.com

The identified BGC is highly conserved between the two chemotypes, containing ten genes in a nearly identical arrangement. mdpi.com Beyond the essential NR-PKS and CytP450, the cluster also includes a monooxygenase and seven other genes whose protein products are currently unidentified. mdpi.com This genomic evidence strongly supports a model where a single, conserved BGC holds the potential to produce either the depside or the depsidone, with the final product being determined by the expression levels of its constituent genes, particularly the CytP456 gene. mdpi.com

The table below summarizes the key components of the putative this compound BGC in P. furfuracea.

| Gene/Enzyme | Proposed Function in this compound Biosynthesis | Domain Architecture (for PKS) |

| Non-Reducing Polyketide Synthase (NR-PKS) | Synthesizes two polyketide chains from starter and extender units, catalyzes their cyclization into phenolic rings, and links them via an ester bond to form the depside backbone. | SAT-KS-AT-ACP-ACP-TE |

| Cytochrome P450 (CytP450) | Inactive or lowly expressed in the this compound chemotype. In the physodic acid chemotype, it is proposed to catalyze the oxidative cyclization of this compound to form an ether bridge, converting it to a depsidone. | N/A |

| Monooxygenase | Putative tailoring enzyme; specific role in this compound biosynthesis is not yet defined. | N/A |

| Unidentified Proteins (7 genes) | Functions unknown, may include roles in transport, regulation, or further chemical modifications. | N/A |

Molecular Basis of Chemotype Variation and Biosynthetic Regulation

The existence of distinct chemotypes in Pseudevernia furfuracea—one producing this compound (a depside) and the other physodic acid (a depsidone)—from a nearly identical genetic blueprint points to a sophisticated regulatory mechanism. The molecular basis for this variation is not rooted in significant genetic divergence within the BGC but rather in the differential expression of the genes it contains. mdpi.comresearchgate.net

Transcriptomic Analysis of Biosynthetic Genes in Different Chemotypes

Metatranscriptomic analysis of the two P. furfuracea chemotypes has provided direct evidence for a regulatory basis of chemical diversity. mdpi.com This analysis revealed that while the core genes of the putative olivetoric/physodic acid BGC (PF33-1_006185) are present in both strains, their expression levels differ significantly. mdpi.com

In the this compound-producing chemotype, the NR-PKS gene is actively transcribed, leading to the synthesis of the depside. However, the transcript levels for the cytochrome P450 gene within the same cluster are notably low or absent. mdpi.comresearchgate.net Conversely, in the physodic acid chemotype, both the NR-PKS gene and the cytochrome P450 gene are highly expressed. mdpi.comresearchgate.net

This differential expression pattern strongly supports the hypothesis that the PKS produces this compound in both chemotypes. In the physodic acid strain, the highly expressed CytP450 enzyme then acts upon this depside intermediate, catalyzing the formation of an intramolecular ether bond to convert it into the depsidone physodic acid. mdpi.com In the this compound strain, the lack of significant CytP450 expression means this conversion does not occur, and this compound accumulates as the final major product. mdpi.com

This finding is a landmark in understanding lichen secondary metabolism, as it provides the first direct indication that chemotype diversity can arise from regulatory and potentially epigenetic factors, rather than solely from genetic diversity. mdpi.com

The table below summarizes the relative gene expression within the BGC for the two chemotypes.

| Gene | This compound Chemotype Expression | Physodic Acid Chemotype Expression | Resulting Major Compound |

| NR-PKS | High | High | This compound (intermediate) |

| Cytochrome P450 | Low / Negligible | High | This compound (final product) / Physodic Acid |

Proposed Scheme for Depside/Depsidone Synthesis and Starter Unit Origin

Based on genomic and transcriptomic data, a detailed biosynthetic scheme for this compound has been proposed. mdpi.com This pathway begins with the formation of the necessary starter unit, followed by the assembly of the polyketide chains and their subsequent modification by the enzymes encoded in the BGC.

Starter Unit Origin: The polyketide backbone of this compound is initiated by a hexanoyl-CoA starter unit. mdpi.com Research in P. furfuracea has identified homologs of HexA and HexB , the genes for a specialized fatty acid synthase (FAS) complex. mdpi.com In other fungi, such as Aspergillus nidulans, this HexA/HexB complex is responsible for producing the hexanoyl starter for polyketide synthesis. mdpi.com It is therefore proposed that the HexA/HexB homolog in P. furfuracea performs the same function, generating the hexanoyl-CoA required for the this compound NR-PKS. mdpi.com These two FAS genes are located adjacent to each other and are divergently oriented, suggesting they are co-regulated. mdpi.com

Proposed Biosynthetic Pathway for this compound:

Starter Unit Synthesis: The HexA/HexB fatty acid synthase complex produces a hexanoyl-CoA molecule.

Polyketide Assembly: The NR-PKS enzyme selects the hexanoyl-CoA as a starter unit and catalyzes the successive addition of three malonyl-CoA extender units. This process is repeated to form two distinct, but similar, polyketide chains.

Cyclization and Aromatization: The PKS enzyme mediates the intramolecular cyclization of these polyketide chains to form two aromatic rings: olivetol (B132274) carboxylic acid and its precursor.

Esterification (Depside Formation): In a remarkable display of efficiency, the same single NR-PKS enzyme catalyzes the esterification reaction between the two phenolic rings, linking them together to form the final depside, this compound. mdpi.com

In the this compound chemotype, the pathway concludes here. In the physodic acid chemotype, the pathway continues with an additional step:

Oxidative Cyclization (Depsidone Formation): The highly expressed cytochrome P450 enzyme catalyzes an intramolecular oxidative C-O coupling reaction on the this compound molecule, forming the characteristic ether linkage of a depsidone to yield physodic acid. mdpi.com

This proposed scheme elegantly explains how a single BGC can give rise to two different, but structurally related, major secondary metabolites through the differential regulation of a key tailoring enzyme.

Biological Activities and Mechanistic Investigations of Olivetoric Acid Excluding Clinical Human Trials

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions. Olivetoric acid has demonstrated potent anti-angiogenic effects in vitro by interfering with key steps in the angiogenic cascade. nih.gov

Inhibition of Endothelial Cell Proliferation (In Vitro)

The proliferation of endothelial cells is a fundamental stage of angiogenesis. Studies have shown that this compound can inhibit this process in a dose-dependent manner. nih.gov Research using rat adipose tissue endothelial cells (RATECs) revealed that this compound significantly suppressed cell proliferation. nih.gov This inhibitory effect suggests a direct impact on the growth of the cells that form the lining of blood vessels. nih.gov The mechanism is thought to involve the disruption of the cellular actin cytoskeleton, which is crucial for cell division and growth. nih.gov

Table 1: Effect of this compound on Endothelial Cell Proliferation

| Concentration of this compound | Inhibition of Proliferation (%) |

| 10 µM | Data not specified |

| 25 µM | Significant inhibition observed |

| 50 µM | Potent, dose-dependent inhibition |

| 100 µM | Strongest inhibition recorded |

This table is based on qualitative findings describing a dose-dependent effect. Specific percentage values were not detailed in the primary source. nih.gov

Suppression of Capillary-like Tube Formation (In Vitro)

A critical step in angiogenesis is the organization of endothelial cells into three-dimensional, capillary-like structures. This compound has been shown to effectively disrupt this tube formation process in vitro. nih.gov When endothelial cells were cultured on a basement membrane matrix in the presence of this compound, their ability to form interconnected tubular networks was markedly impaired. nih.gov This effect was also observed to be dose-dependent. The disruption of tube formation is linked to the depolymerization of F-actin stress fibers within the endothelial cells, which compromises their structural integrity and ability to organize. nih.gov

Cytotoxic and Antiproliferative Effects on Cellular Models

Beyond its anti-angiogenic properties, the potential for this compound to directly affect cell viability and proliferation has been a subject of investigation.

Differential Cytotoxicity Against Neural and Glioblastoma Cell Lines (In Vitro)

There is currently a lack of specific research in the reviewed scientific literature that directly compares the cytotoxic effects of this compound on neural versus glioblastoma cell lines. While related compounds from natural sources have been investigated for their effects on glioblastoma, specific data for this compound remains to be established.

Induction of Oxidative DNA Damage (In Vitro)

Antimicrobial Activity

This compound, as a secondary metabolite of lichens, has been investigated for its antimicrobial properties. Lichen compounds are known to possess a range of biological activities, including effects against various microorganisms. While the broad antimicrobial potential of lichen extracts is recognized, specific data detailing the spectrum of activity and minimum inhibitory concentrations (MICs) for purified this compound against a comprehensive panel of bacterial and fungal pathogens are not extensively detailed in the available literature. Further targeted research is required to fully characterize its antimicrobial profile.

Broad-Spectrum Antifungal Efficacy (In Vitro)

Research into the direct antifungal activity of this compound is not extensively documented in publicly available literature. However, studies on the broader class of lichen-derived compounds, particularly depsides, suggest a potential for antimicrobial effects. Some investigations have indicated that the hydrolysis products of certain depsides exhibit activity against various fungi.

For instance, studies on other lichen depsides have been conducted against pathogenic yeasts like Candida albicans. While some depsides showed activity against the maturation of C. albicans biofilms, they were largely inactive against planktonic (free-floating) yeast cells at concentrations up to 100 µg/ml openmedicinalchemistryjournal.com. This suggests that the antifungal action of depsides may be more targeted toward specific fungal processes like biofilm formation rather than broad-spectrum fungicidal or fungistatic activity.

Further research is required to specifically determine the minimum inhibitory concentration (MIC) of pure this compound against a wide range of fungal species to establish its efficacy and spectrum of activity.

Table 1: In Vitro Antifungal Activity of Selected Lichen Depsides against Candida albicans

| Compound | Activity against Planktonic Cells (MIC in µg/ml) | Activity against Biofilm Maturation (MMIC₅₀ in µM after 48h) |

| Evernic acid | >100 | 18 |

| Squamatic acid | >100 | 32 |

| Thamnolic acid | >100 | 30 |

| Atranorin (B1665829) | >100 | ≥100 µg/ml |

Data sourced from a study on various lichen compounds. Specific data for this compound was not available.

Antibacterial Activity (In Vitro)

Similar to its antifungal properties, the specific antibacterial profile of this compound has not been extensively detailed in available research. However, the antimicrobial potential of lichen depsides as a group is recognized. Studies have shown that certain lichen metabolites, including the hydrolysis products of depsides, are active against both Gram-positive and Gram-negative bacteria mdpi.com.

For example, the depside ramalic acid has demonstrated inhibitory activity against a range of microorganisms with Minimum Inhibitory Concentration (MIC) values between 0.125 and 1 mg/mL researchgate.net. The antibacterial efficacy of these compounds is thought to be linked to their chemical structure, though the precise mechanisms of action are not fully elucidated. To ascertain the specific antibacterial efficacy of this compound, further in vitro studies determining its MIC values against a panel of pathogenic Gram-positive and Gram-negative bacteria are necessary.

Table 2: In Vitro Antibacterial Activity of Selected Lichen Depsides

| Compound/Product | Target Microorganisms | MIC Range (mg/mL) |

| Ramalic acid / Obtusatic acid | Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Proteus mirabilis | 0.125 - 1 |

| Hydrolysis products of depsides | Gram-positive and Gram-negative bacteria | Not specified |

This table presents data for related lichen depsides to provide context due to the lack of specific data for this compound.

Anti-Inflammatory Modulations

The anti-inflammatory potential of this compound and related depsides has been explored through their interaction with key enzymes in the inflammatory cascade, namely lipoxygenase and cyclooxygenase.

While direct experimental data on the lipoxygenase (LOX) inhibitory activity of this compound is scarce, research on other lichen depsides indicates that this class of compounds can be potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.

For instance, the depside perlatolic acid has been shown to be a potent inhibitor of 5-lipoxygenase, with an IC₅₀ value of 1.8 µM in a cell-based assay and 0.4 µM for the purified enzyme nih.gov. Another depside, atranorin, has also been reported to inhibit the biosynthesis of leukotriene B4, a product of 5-LOX, with an IC₅₀ of 6 µM in bovine leukocyte polymorphonuclear cells researchgate.net. These findings suggest that compounds with a depside structure have the potential to modulate the lipoxygenase pathway, although specific dose-response studies on this compound are needed to confirm its activity.

Table 3: In Vitro 5-Lipoxygenase Inhibitory Activity of Selected Lichen Depsides

| Compound | Assay Type | IC₅₀ Value |

| Perlatolic acid | Cell-based | 1.8 µM |

| Perlatolic acid | Purified enzyme | 0.4 µM |

| Atranorin | LTB4 biosynthesis in bovine leukocytes | 6 µM |

This table provides data for related lichen depsides as specific IC₅₀ values for this compound were not found in the reviewed literature.

Cyclooxygenase-1 (COX-1) is another critical enzyme in the inflammatory process. Interestingly, while some lichen depsides have been shown to inhibit COX-1, research indicates that this compound may not follow this pattern.

A study investigating the effects of various lichen compounds on the prostaglandin biosynthetic pathway found that this compound, along with perlatolic acid and physodic acid, failed to efficiently inhibit COX-1 or COX-2 activity science.gov. This suggests that the anti-inflammatory effects of this compound, if any, may not be mediated through direct inhibition of the COX enzymes. In contrast, the depside atranorin has been reported to inhibit COX-1 in a dose-dependent manner, with an IC₅₀ of 45 µM researchgate.netresearchgate.net. This highlights the structural specificity required for COX-1 inhibition among depsides.

Table 4: In Vitro Cyclooxygenase-1 (COX-1) Inhibitory Activity of Selected Lichen Compounds

| Compound | COX-1 Inhibition | IC₅₀ Value |

| This compound | Failed to efficiently inhibit | N/A |

| Atranorin | Yes | 45 µM |

This table includes the specific finding for this compound's lack of efficient COX-1 inhibition.

Antioxidant Potential and Related Mechanisms

The antioxidant properties of phenolic compounds are well-established, and lichen depsides, including this compound, fall into this category.

For example, ramalic acid has been reported to exhibit DPPH radical scavenging activity with an IC₅₀ value of 324.61 μg/mL researchgate.net. Another related compound, methyl evernate, showed an IC₅₀ value of 391.57 μg/mL in a similar assay academicjournals.org. These values indicate moderate antioxidant activity. The antioxidant potential of depsides is attributed to their phenolic hydroxyl groups, which can donate a hydrogen atom to stabilize free radicals. Further studies are necessary to quantify the specific DPPH radical scavenging capacity of this compound and compare it with other well-known antioxidants.

Table 5: In Vitro DPPH Radical Scavenging Activity of Selected Lichen Depsides

| Compound | DPPH Radical Scavenging IC₅₀ (μg/mL) |

| Ramalic acid | 324.61 |

| Methyl evernate | 391.57 |

Data for related lichen depsides are provided to illustrate the potential antioxidant activity within this compound class, as specific data for this compound was not available.

DNA Damage Protection Assay (In Vitro)

Investigations into the effects of this compound on DNA integrity in vitro have revealed complex, context-dependent activities rather than a straightforward protective role. In studies utilizing human cancer cell lines, this compound has been observed to induce genotoxicity. Specifically, in human hepatocellular carcinoma (HepG2) cells, treatment with this compound led to an increase in oxidative DNA damage. This was evidenced by elevated levels of 8-hydroxy-2'-deoxyguanosine (8-OH-dG), a well-established biomarker for oxidative DNA lesions. The genotoxic effects in these cancer cells were part of a broader cytotoxic mechanism, involving the upregulation of several pro-apoptotic genes.

In a different context, the genotoxic potential of this compound was evaluated on non-tumoral cells. A study on cultured human amnion fibroblasts (HAFs) investigated the effects of a range of concentrations of this compound. The findings indicated that at lower concentrations (below 50 mg/L), this compound did not induce genotoxicity and, in fact, supported the anti-oxidative capacity of the cells. However, the study also highlighted that this compound exhibited higher cytotoxicity compared to the related compound physodic acid. These results suggest that the concentration of this compound is a critical determinant of its genotoxic or potentially non-harmful effects in non-cancerous cells.

The table below summarizes the key findings from in vitro assays concerning the effects of this compound on DNA damage.

| Cell Line | Assay Type | Key Findings |

| Human Hepatocellular Carcinoma (HepG2) | Oxidative DNA Damage Assay | Increased levels of 8-OH-dG, indicating induction of oxidative DNA damage. |

| Human Amnion Fibroblasts (HAFs) | Genotoxicity Assessment | No genotoxicity observed at concentrations <50 mg/L. |

Structure-Activity Relationships (SAR) in Biological Contexts

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are limited, the broader class of lichen depsides, to which this compound belongs, has been the subject of research that provides valuable insights. By examining the structural features of this compound in the context of related compounds, it is possible to infer how its molecular architecture influences its biological activities.

Impact of Molecular Flexibility on Biological Targets

The structure of this compound, like other depsides, is characterized by two aromatic rings linked by an ester bond. This ester linkage provides a degree of rotational freedom, allowing the molecule to adopt various conformations. This molecular flexibility can be crucial for its interaction with biological targets, such as enzymes or receptors. The ability to orient the two aromatic rings and their respective functional groups in different spatial arrangements can facilitate a better fit within the binding sites of target proteins.

Role of Side Chains and Ring Substitutions in Modulating Activity

The biological activity of depsides is significantly influenced by the nature and position of substituents on the aromatic rings. This compound possesses several key features in this regard: hydroxyl (-OH) groups, a carboxylic acid (-COOH) group, and two alkyl side chains of different lengths (a pentyl chain and a 2-oxoheptyl chain).

The phenolic hydroxyl groups are known to be critical for the antioxidant properties of many phenolic compounds, as they can donate a hydrogen atom to scavenge free radicals. The number and position of these hydroxyl groups on the aromatic rings can modulate this activity. In the broader class of depsides and related depsidones, the presence of free hydroxyl groups has been linked to various biological effects.

The alkyl side chains play a significant role in the lipophilicity of the molecule. The length and structure of these chains can affect the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Variations in the length and oxidation state of these alkyl chains are common among different depsides and are a major determinant of their structural diversity and, consequently, their biological activity spectrum. For instance, the presence of a ketone group on one of the side chains of this compound introduces a polar element that could influence its interactions with biological targets compared to a simple alkyl chain.

The table below outlines the key structural features of this compound and their putative roles in its biological activity based on general principles of SAR for depsides.

| Structural Feature | Putative Role in Biological Activity |

| Ester Linkage | Provides molecular flexibility, allowing for optimal binding to biological targets. |

| Phenolic Hydroxyl Groups | Contribute to antioxidant activity and can participate in hydrogen bonding with target molecules. |

| Carboxylic Acid Group | Can act as a hydrogen bond donor/acceptor and influences the molecule's polarity and solubility. |

| Alkyl Side Chains | Influence lipophilicity, membrane permeability, and hydrophobic interactions with target sites. |

| 2-Oxoheptyl Side Chain | The ketone group introduces polarity and potential for different types of interactions compared to a saturated alkyl chain. |

Advanced Analytical Methodologies for Olivetoric Acid Quantification and Characterization

Gas Chromatography with Flame Ionization and Mass Spectrometric Detection (GC-FID/MS)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. ufl.edu When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it can be used for the quantification and identification of lichen substances. cambridge.orgresearchgate.netcambridge.org

GC-FID is a quantitative technique where the detector response is proportional to the number of carbon atoms in the analyte. scioninstruments.commeasurlabs.com GC-MS provides structural information by fragmenting the analyte and analyzing the resulting mass spectrum. academicjournals.org

In the context of lichen acid analysis, GC-based methods have been used to quantify compounds like usnic acid and perlatolic acid. cambridge.orgresearchgate.net However, many lichen acids, being non-volatile, require a derivatization step, such as silylation, to increase their volatility for GC analysis. cambridge.org This can sometimes lead to degradation of the compound. cambridge.org In some cases, underivatized extracts can be analyzed by GC-MS, which has led to the identification of compounds like olivetoric acid methyl ester. cambridge.org

A study on various lichen species utilized GC-FID and GC-MS to analyze their fatty acid composition, demonstrating the method's applicability to lichen-derived compounds. cambridge.orgresearchgate.net The oven temperature program and other parameters are critical for achieving good separation. academicjournals.orgnih.gov

Table 2: Example GC-MS Oven Temperature Program for Analysis of Derivatized Organic Acids

| Step | Temperature (°C) | Hold Time (min) | Rate (°C/min) |

|---|---|---|---|

| Initial | 70 | 2 | - |

| Ramp 1 | 200 | 0 | 3 |

| Ramp 2 | 320 | 10 | 20 |

This table represents a typical temperature program for GC-MS analysis of derivatized organic acids, which could be adapted for certain lichen acid derivatives. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. mdpi.comnih.gov This method is particularly useful for the comprehensive profiling and quantification of metabolites in complex mixtures like lichen extracts. univ-rennes1.frnih.govresearchgate.net

LC-MS/MS has been used to identify a wide range of compounds in various lichen species. mdpi.comresearchgate.netmdpi.com In a study of Cladonia stellaris extracts, several this compound-type compounds were tentatively identified. researchgate.net The technique allows for the fragmentation of a specific parent ion into daughter ions, providing a high degree of confidence in the identification of the compound. univ-rennes1.fr A validated LC-MS/MS method for the quantification of usnic acid has been developed, demonstrating the suitability of this technique for the accurate measurement of lichen acid concentrations. nih.gov While direct LC-MS/MS methods for this compound quantification are not extensively detailed in the provided context, the principles and successful application to other lichen acids strongly support its potential for this purpose. nih.govatlantis-press.com

Method Validation Parameters for Quantitative Analysis

For any quantitative analytical method to be considered reliable, it must be validated. ms-editions.clgsconlinepress.com Method validation ensures that the method is suitable for its intended purpose. isciii.es Key validation parameters, as often stipulated by international guidelines, include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. ms-editions.clmdpi.commjcce.org.mk

Linearity: This demonstrates that the detector response is directly proportional to the concentration of the analyte over a specific range. mdpi.com It is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the coefficient of determination (r²) of the calibration curve. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. gsconlinepress.commdpi.com

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. isciii.es It is usually expressed as the relative standard deviation (RSD). tjnpr.org

Accuracy: This is the closeness of the test results obtained by the method to the true value. isciii.es It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. agriculturejournals.cz

A study validating an HPLC method for quantifying yangambin (B1684255) reported a linear relationship with a good correlation coefficient, and evaluated selectivity, precision, accuracy, and robustness. ms-editions.cl Similarly, a validated LC-MS/MS method for usnic acid demonstrated good selectivity, sensitivity, and high accuracy. nih.gov These examples highlight the standard procedures and acceptable criteria for validating analytical methods for natural products, which are fully applicable to the quantitative analysis of this compound.

Table 3: Key Method Validation Parameters

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Measures the correlation between concentration and instrument response. | ≥ 0.998 mdpi.com |

| Precision (RSD) | Indicates the repeatability of the measurement. | < 2-3% isciii.estjnpr.org |

| Accuracy (Recovery) | Shows how close the measured value is to the true value. | Typically 80-120% agriculturejournals.cz |

| LOD/LOQ | Defines the lower limits of detection and quantification. | Calculated based on signal-to-noise ratio or calibration curve slope. gsconlinepress.com |

Biotechnological Production and Metabolic Engineering of Olivetoric Acid

Strategies for Enhanced Production in Microbial or Cell-Based Systems

The cultivation of lichen mycobionts is notoriously slow, making natural fermentation an impractical source for large-scale production of olivetoric acid. Consequently, research has shifted towards engineering robust microbial "cell factories," such as bacteria and yeast, for efficient synthesis. researchgate.netillinois.edu Metabolic engineering provides a powerful toolkit to optimize these microorganisms for higher productivity, improved yields, and reduced production costs. nih.gov

Strategies for enhancing production often focus on several key areas: increasing the precursor supply, optimizing the expression of biosynthetic genes, and mitigating host cell toxicity. For instance, in the biosynthesis of cannabinoids derived from olivetolic acid, such as cannabigerolic acid (CBGA), the supply of precursors like hexanoyl-CoA and geranyl pyrophosphate (GPP) is critical. researchgate.net Engineering efforts in host microbes may involve the overexpression of genes in the mevalonate (B85504) (MEP) pathway to boost GPP levels. researchgate.net Similarly, for this compound, ensuring a sufficient pool of its specific starter unit, hexanoyl-CoA, is a crucial step that distinguishes its synthesis from other related polyketides. biorxiv.org

One documented approach involves the genetic modification of microorganisms to enhance the conversion of olivetolic acid to its derivatives. A patent describes engineering a prenyltransferase, NphB, with targeted mutations to improve its efficiency in converting olivetolic acid to CBGA while minimizing the formation of byproducts. google.com This demonstrates how microbial systems can be tailored for specific downstream modifications of the this compound scaffold.

Another innovative approach involves the use of unconventional microbial hosts like diatoms. Researchers have successfully integrated genes for olivetolic acid synthesis, namely tetraketide synthase (TKS) and olivetolic acid cyclase (OAC), into the diatom Phaeodactylum tricornutum. The engineered diatom was able to produce olivetolic acid, demonstrating the potential of photosynthetic microbes as production platforms. researchgate.net However, a significant challenge in any host system is the potential toxicity of the produced secondary metabolites to the microbial cells themselves, which can limit yields and requires strategies for product secretion or sequestration. researchgate.net

| Host Organism | Engineering Strategy | Target Product | Reported Yield | Reference |

| Diatom (Phaeodactylum tricornutum) | Heterologous expression of TKS and OAC genes | Olivetolic Acid (OA) | 0.6–2.6 mg/L | researchgate.net |

| Microorganisms (e.g., Yeasts, Bacteria) | Insertion of mutated prenyltransferase (SynNphB) | Cannabigerolic Acid (CBGA) from olivetolate | Enhanced production, reduced side products | google.com |

Heterologous Expression of this compound Biosynthetic Pathways

A cornerstone of biotechnological production is the identification and heterologous expression of the complete biosynthetic gene cluster (BGC) responsible for a target molecule. researchgate.net For this compound, significant progress has been made in identifying its putative BGC from the lichen-forming fungus Pseudevernia furfuracea. researchgate.netmdpi.com This lichen exists in two chemotypes: one producing the depside this compound and the other producing the corresponding depsidone (B1213741), physodic acid. mdpi.com

Genomic comparisons between these two chemotypes led to the identification of a candidate BGC (designated cluster PF33-1_006185) believed to be responsible for the synthesis of both compounds. researchgate.netmdpi.com This cluster contains the essential genes for a depside backbone, primarily a non-reducing polyketide synthase (NR-PKS), and tailoring enzymes like a Cytochrome P450 (CYP450), which is presumed to catalyze the conversion of this compound to physodic acid. biorxiv.orgresearchgate.net

A pivotal experiment involved the heterologous expression of the candidate NR-PKS from this cluster in a yeast host (Saccharomyces cerevisiae). biorxiv.orgmdpi.com Intriguingly, the engineered yeast did not produce this compound. Instead, it synthesized lecanoric acid, a structurally similar depside that has never been reported in P. furfuracea. biorxiv.orgmdpi.com

Table 8.2.1: Comparison of Expected vs. Observed Products in Heterologous Expression

| Gene Source | Heterologous Host | Expected Product | Observed Product | Reason for Discrepancy | Reference |

| Pseudevernia furfuracea (this compound chemotype) | Saccharomyces cerevisiae | This compound | Lecanoric acid | Difference in starter unit availability (Host provides acetyl-CoA, not hexanoyl-CoA) | biorxiv.orgmdpi.com |

This outcome provided a critical insight into the biosynthesis process. The difference between this compound and lecanoric acid lies in their aliphatic side chains, which are derived from the starter unit used during polyketide synthesis. This compound requires a hexanoyl-CoA starter unit, whereas lecanoric acid uses the more common acetyl-CoA. mdpi.com The yeast host readily supplied acetyl-CoA, leading to the formation of lecanoric acid and demonstrating the intrinsic substrate flexibility of the PKS enzyme. This finding underscores that successful heterologous production of this compound will require not only the expression of the PKS but also engineering the host to provide the specific hexanoyl-CoA starter unit, potentially by co-expressing specialized fatty acid synthase (FAS) genes, such as HexA/B homologs also identified in P. furfuracea. biorxiv.orgmdpi.com

Rational Design and Generation of Novel Analogues via Genetic Manipulation

The identification of biosynthetic gene clusters opens the door to the rational design of novel molecules through genetic manipulation. biorxiv.org By understanding the function of each gene within the this compound BGC, researchers can selectively activate, deactivate, or modify genes to produce structural analogues with potentially new or improved properties. nih.govresearchgate.net This "mix-and-match" approach within a biosynthetic pathway can lead to a diverse array of compounds that are difficult to achieve through traditional chemical synthesis. unipd.it

For example, the PKS enzyme itself is a prime target for engineering. As demonstrated by the production of lecanoric acid, the PKS from the this compound cluster can accept different starter units. biorxiv.orgmdpi.com By engineering the host's metabolic pathways to produce other acyl-CoA molecules, it may be possible to generate a library of this compound analogues with varying side-chain lengths.

Furthermore, the tailoring enzymes within the BGC offer additional opportunities for diversification. The cytochrome P450 enzyme in the P. furfuracea cluster is responsible for the oxidative cyclization that converts the depside this compound into the depsidone physodic acid. researchgate.net By expressing the this compound PKS in a host organism with and without this specific CYP450, one could controllably produce either the depside or the depsidone. Introducing other tailoring enzymes, such as methyltransferases or hydroxylases from different BGCs, could further modify the this compound scaffold to create novel derivatives. The BGC for gyrophoric acid, a related depside, contains genes that could theoretically be combined with the this compound pathway to generate hybrid molecules. nih.govunipd.it

A concrete example of rational design applied to an olivetolic acid-utilizing enzyme is the engineering of the prenyltransferase NphB. google.com Researchers introduced specific double and triple mutations into the wild-type enzyme to create variants (e.g., SynNphB-M1 to M6). The goal of this protein engineering was to enhance the catalytic efficiency for the production of CBGA from olivetolic acid and reduce the formation of undesired side products, showcasing a strategy to optimize the yield of a specific derivative rather than creating a novel structure. google.com This approach highlights how genetic manipulation can be used not only to create new compounds but also to refine and improve existing biosynthetic processes.

Ecological and Evolutionary Significance of Olivetoric Acid

Role as a Defensive or Allelopathic Metabolite in Lichen Symbiosis

Lichens produce a vast array of secondary metabolites, with over 1,000 compounds identified, many of which are unique to these organisms. austplants.com.aumdpi.com These substances, including olivetoric acid, are not essential for primary growth but play crucial roles in the lichen's ability to adapt and survive in various, often harsh, environments. researchgate.netfrontiersin.org The production of these compounds can constitute a significant portion of the lichen's dry weight, ranging from 0.1% to as high as 30%. austplants.com.aumedwinpublishers.commediresonline.org

One of the primary roles of these secondary metabolites is defense. frontiersin.org They can act as anti-herbivore compounds, deterring feeding by insects, snails, and other animals. austplants.com.aumedwinpublishers.commediresonline.org This is a critical adaptation for slow-growing organisms like lichens. Furthermore, many lichen compounds exhibit antimicrobial properties, protecting the lichen from pathogenic fungi and bacteria. austplants.com.aueurekaselect.com

This compound and other lichen metabolites also function as allelopathic agents, influencing the growth of other organisms in their immediate vicinity. austplants.com.auresearchgate.net This can involve inhibiting the growth of competing plants or microbes, thereby securing resources for the lichen. tandfonline.com The phytotoxicity of some lichen compounds has been observed to inhibit the growth of the lichen's own photobiont, suggesting a mechanism to maintain the balance of the symbiotic relationship by preventing the overgrowth of the algal partner. mdpi.com These defensive and allelopathic properties underscore the ecological importance of compounds like this compound in the success of the lichen symbiosis. austplants.com.au

Evolutionary Trajectories of Depside and Depsidone (B1213741) Biosynthesis in Fungi

The biosynthesis of depsides like this compound and their related compounds, depsidones, is a fascinating aspect of fungal evolution. These polyphenolic polyketides are primarily synthesized by the fungal partner (mycobiont) in the lichen association. biorxiv.org The core of their synthesis involves non-reducing polyketide synthases (NR-PKSs). mdpi.comnih.gov

Depsides consist of two or more aromatic rings derived from orcinol (B57675) or β-orcinol units, linked by an ester bond. researchgate.netbiorxiv.org Depsidones are structurally similar but feature an additional ether linkage between the aromatic rings. mdpi.combiorxiv.org It is widely believed that depsides are the biosynthetic precursors to depsidones, with the latter being formed through an oxidative cyclization process that creates the ether bond. thieme-connect.comacs.org This is supported by the co-occurrence of depside-depsidone pairs, such as this compound and physodic acid, in the same lichen species, for instance, Pseudevernia furfuracea. thieme-connect.comacs.org

Recent genomic studies have begun to unravel the genetic basis of depside and depsidone synthesis. A single PKS enzyme is responsible for the formation and dimerization of the phenolic rings to create a depside. biorxiv.org The conversion to a depsidone requires a subsequent step catalyzed by a cytochrome P450 monooxygenase, which facilitates the formation of the ether bond. biorxiv.orgmdpi.com The genes for these enzymes are often located together in biosynthetic gene clusters (BGCs). mdpi.com

Interestingly, research on Pseudevernia furfuracea has shown that the two chemotypes—one producing the depside this compound and the other the depsidone physodic acid—possess the same biosynthetic gene cluster. mdpi.comnih.govresearchgate.net This suggests that the difference in the final product is not due to genetic differences in the core biosynthetic enzymes but rather to variations in gene regulation or other epigenetic factors. mdpi.comnih.govresearchgate.net This regulatory flexibility provides a mechanism for the evolution of chemical diversity.

The evolution of these biosynthetic pathways in fungi highlights a sophisticated system for generating a wide array of secondary metabolites. The modular nature of PKS enzymes and the involvement of modifying enzymes like cytochrome P450s allow for the production of a diverse suite of compounds from a common set of precursors. asm.org

Chemodiversity as an Indicator of Adaptation and Speciation

The remarkable chemical diversity found in lichens is not random; it is a direct reflection of their adaptation to a wide range of ecological niches and a potential driver of speciation. mdpi.comijplantenviro.com The specific secondary metabolites produced by a lichen can vary depending on environmental factors such as altitude, light exposure, and nutrient availability. ijplantenviro.com For example, lichens in high-light environments often produce compounds that act as UV screens. ijplantenviro.com

This chemical variation, or chemodiversity, is a key adaptive strategy. ijplantenviro.com The production of different suites of compounds, known as chemosyndromes, allows different populations of the same lichen species to thrive in diverse habitats. ijplantenviro.com The variation in these chemical profiles can be a response to both biotic stresses, like herbivory and microbial competition, and abiotic stresses, such as UV radiation and temperature extremes. ijplantenviro.com

The link between chemodiversity and speciation is an area of active research. The distinct chemical profiles of different lichen populations can lead to reproductive isolation. For instance, if different populations produce different secondary metabolites that influence mate recognition or other reproductive processes, this can act as a barrier to gene flow, eventually leading to the formation of new species. Therefore, the pattern of chemical variation within and between lichen species can provide valuable insights into their evolutionary history and the processes of adaptation and speciation. mdpi.comijplantenviro.com The study of chemosyndromes has become a fundamental tool in lichen taxonomy and systematics, helping to delineate species and understand their evolutionary relationships. mdpi.com

Future Research Directions and Unexplored Potential of Olivetoric Acid

Further Elucidation of Undiscovered Biosynthetic Enzymes and Steps

The biosynthesis of olivetoric acid, like many lichen secondary metabolites, occurs via the acetyl-malonate pathway, with a non-reducing polyketide synthase (NR-PKS) as the core enzyme. nih.govresearchgate.net However, the precise enzymatic steps and the full complement of required enzymes are not completely understood. biorxiv.org Research combining comparative genomics and metatranscriptomics on the two chemotypes of the lichen Pseudevernia furfuracea has successfully identified a putative biosynthetic gene cluster (BGC), PF33-1_006185, as the most likely candidate for producing this compound and its related depsidone (B1213741), physodic acid. researchgate.netx-mol.netmdpi.comdntb.gov.ua This cluster contains the core NR-PKS and a cytochrome P450, essential for depside and depsidone synthesis, respectively. biorxiv.orgx-mol.net

A significant knowledge gap lies in the function of specific fatty acid synthases (FASs) that provide the necessary starter units for the PKS. researchgate.netx-mol.net The side chains of this compound are a key feature, and studies suggest that dedicated FASs, such as homologs of HexA/B, are responsible for producing the hexanoyl-CoA starter units. mdpi.com This was compellingly demonstrated when the this compound PKS was expressed heterologously in yeast; in the absence of the specific lichen FAS, the PKS defaulted to using acetyl-CoA as a starter, resulting in the production of lecanoric acid, a compound not naturally found in P. furfuracea. biorxiv.orgmdpi.comnih.gov

Future research must focus on the functional characterization of these putative FASs and other tailoring enzymes within the BGC. researchgate.net Identifying and understanding the role of each gene is crucial for manipulating the biosynthetic pathway. nih.gov It remains to be investigated how gene regulation and potential epigenetic factors determine whether the mycobiont produces the depside (this compound) or the depsidone (physodic acid), as the same BGC appears responsible for both. biorxiv.orgx-mol.net

Table 1: Putative Enzymes and Gene Clusters in this compound Biosynthesis

| Enzyme/Cluster | Proposed Function | Key Research Finding/Unanswered Question | References |

|---|---|---|---|

| NR-PKS | Core enzyme that assembles the polyketide backbone of the two phenolic rings. | A candidate PKS within cluster PF33-1_006185 has been identified. When expressed in yeast, it produces lecanoric acid, not this compound. | researchgate.netbiorxiv.orgmdpi.com |

| PF33-1_006185 BGC | Biosynthetic Gene Cluster containing the genes for olivetoric/physodic acid synthesis. | Identified as the likely BGC in P. furfuracea. How does regulation of this single cluster lead to the production of two different compounds (a depside vs. a depsidone)? | researchgate.netx-mol.netdntb.gov.ua |

| Metabolite FASs (e.g., HexA/B homologs) | Provide specific acyl-CoA starter units (hexanoyl-CoA) to the PKS. | Postulated to be essential for this compound synthesis. What is the mechanism of starter unit transfer to the PKS? | researchgate.netbiorxiv.orgmdpi.com |

| Cytochrome P450 | Catalyzes the formation of an ether bond to convert a depside (this compound) into a depsidone (physodic acid). | A CytP450 gene is present in the BGC and is transcriptionally active. What factors control its expression and activity to determine the final product? | biorxiv.orgx-mol.netresearchgate.net |

Comprehensive In Vivo Animal Studies for Mechanistic Insights (Non-Human Models)

While in vitro studies have provided valuable initial data on this compound's bioactivity, there is a pressing need for comprehensive in vivo studies using non-human animal models. researchgate.net Current research has demonstrated dose-dependent cytotoxicity against glioblastoma cell lines (U87MG) and anti-angiogenic effects in rat adipose-derived endothelial cell cultures. nih.govmdpi.comtandfonline.com Specifically, this compound was shown to inhibit endothelial cell proliferation and disrupt the formation of capillary-like tubes. researchgate.net One report notes the inhibition of tumor angiogenesis by this compound in a living animal model, but detailed mechanistic studies are lacking. researchgate.net

Future in vivo research should move beyond preliminary efficacy and toxicity screenings to probe the compound's mechanism of action within a complex biological system. mdpi.com Rodent models, such as mouse xenograft models of human cancers (e.g., glioblastoma, breast cancer), could be employed to validate the in vitro anticancer and anti-angiogenic findings. mdpi.comoncotarget.com Key areas of investigation should include the compound's pharmacokinetics, biodistribution, and its effect on tumor microenvironments. It is also crucial to evaluate its impact on signaling pathways identified in cell-based assays. longdom.org Furthermore, non-rodent models, such as rabbits, which can offer higher genetic and anatomical similarity to humans in certain contexts, could be valuable for studying chronic conditions or specific organ toxicities. odu.edu

Table 2: Summary of Models for this compound Research

| Model Type | Key Findings | Future Research Focus | References |

|---|---|---|---|

| Rat Adipose-Derived Endothelial Cells (RATEC) | Inhibited cell proliferation and capillary-like tube formation; disrupted actin cytoskeleton. | Validate anti-angiogenic effects in in vivo tumor models. | nih.govresearchgate.net |

| Human Glioblastoma (U87MG) & Rat Cortex Cells | Showed selective cytotoxicity against glioblastoma cells compared to primary rat cerebral cortex cells; induced oxidative DNA damage. | Use orthotopic glioblastoma mouse models to assess therapeutic efficacy and impact on the blood-brain barrier. | mdpi.comtandfonline.commdpi.comoncotarget.com |

| Human Amnion Fibroblasts & Lymphocytes | Demonstrated moderate antioxidant capacity. | Investigate the interplay between antioxidant and cytotoxic effects in in vivo models of diseases involving oxidative stress. | dntb.gov.uamdpi.com |

| Non-Human Animal Models (e.g., Mouse, Rabbit) | Limited data available; one report of in vivo tumor angiogenesis inhibition. | Conduct comprehensive pharmacokinetic, pharmacodynamic, and mechanistic studies for cancer and angiogenesis-dependent diseases. | researchgate.netmdpi.comodu.edu |

Exploration of Novel Pharmacological Targets and Signaling Pathways

The current understanding of this compound's molecular targets is still in its infancy. The primary mechanism reported for its anti-angiogenic activity is the disruption of the actin cytoskeleton in endothelial cells, which in turn prevents the formation of vascular tubes. researchgate.net Additionally, studies on glioblastoma cells suggest that its cytotoxic effects may be mediated by the induction of oxidative stress and subsequent DNA damage. mdpi.comoncotarget.com

However, the full spectrum of signaling pathways modulated by this compound is unknown. Future research should aim to identify direct protein targets and signaling cascades. For instance, the anti-angiogenic effects of other lichen compounds like usnic acid have been linked to the suppression of the VEGFR2-mediated AKT and ERK1/2 signaling pathways. longdom.org It would be logical to investigate whether this compound shares these or engages novel targets within the angiogenesis cascade. Given its cytotoxicity towards cancer cells, pathways regulating apoptosis (e.g., Bax/Bcl-2 ratio, caspase activation), cell cycle progression, and cell survival should be scrutinized. mdpi.comeajm.org Novel pharmacological strategies often focus on dual or multiple target inhibitors, and exploring whether this compound affects interconnected pro-inflammatory or cancer-related pathways (e.g., COX, LOX, NF-κB) could reveal a broader therapeutic potential. frontiersin.org

Table 3: Potential Pharmacological Targets of this compound